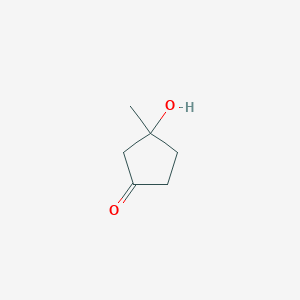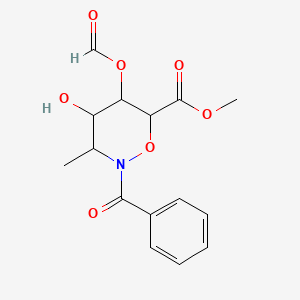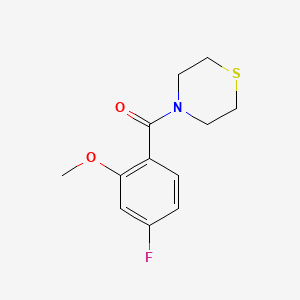
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H14FNO2S and a molecular weight of 255.31 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a thiomorpholine ring attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 4-fluoro-2-methoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid.
Reduction: Formation of (4-fluoro-2-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the thiomorpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of thiomorpholine.
4-Fluoro-2-methylphenol: Lacks the thiomorpholine and methanone groups.
Uniqueness
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
特性
分子式 |
C12H14FNO2S |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(4-fluoro-2-methoxyphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNO2S/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChIキー |
XPGYZKUGWKNROK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)F)C(=O)N2CCSCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
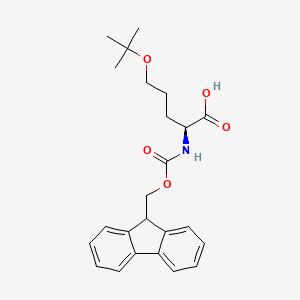
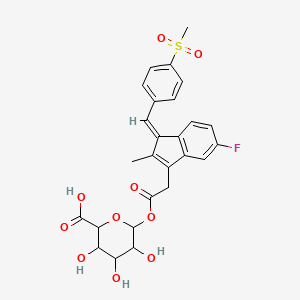
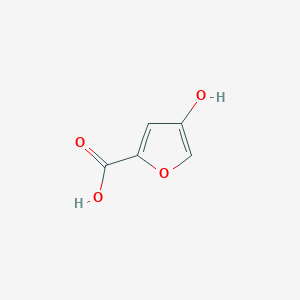
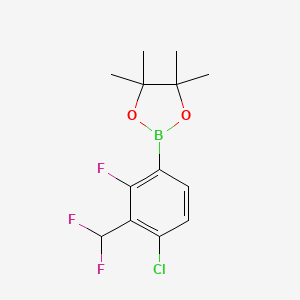

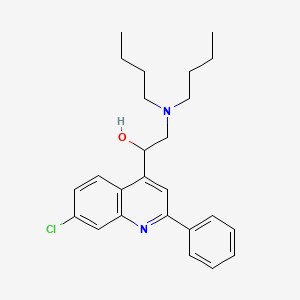
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)
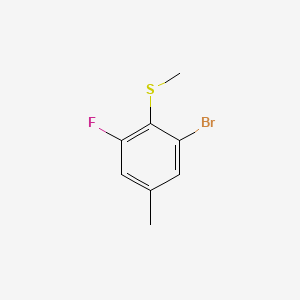
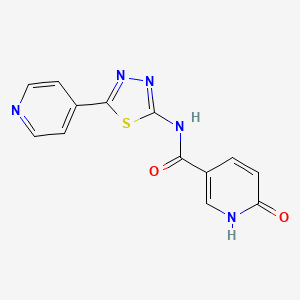

![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
